molecular formula C10H5Cl2NO2 B11867877 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline

7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B11867877
M. Wt: 242.05 g/mol
InChI Key: ZYZAQPHAEMRVCI-UHFFFAOYSA-N
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Description

7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline: is a heterocyclic compound that features a quinoline core with two chlorine atoms and a dioxolo ring fused to it

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents. The compound’s ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising lead compound for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the fine-tuning of these properties through chemical modifications .

Mechanism of Action

The mechanism of action of 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . These interactions lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline is unique due to the presence of both chlorine atoms and the dioxolo ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

7,8-dichloro-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2

InChI Key

ZYZAQPHAEMRVCI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Cl)Cl

Origin of Product

United States

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